molecular formula C5H5F3N4 B13128514 s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- CAS No. 29181-69-9

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)-

Cat. No.: B13128514
CAS No.: 29181-69-9
M. Wt: 178.12 g/mol
InChI Key: JTQYLAFRKZQYMF-UHFFFAOYSA-N
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Description

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is a derivative of the 1,3,5-triazine family, characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    s-Triazine, 2-amino-4-methyl-6-methoxy-: Similar structure but with a methoxy group instead of a trifluoromethyl group.

    s-Triazine, 2-amino-4-methyl-6-chloro-: Contains a chloro group at the 6-position.

    s-Triazine, 2-amino-4-methyl-6-phenyl-: Features a phenyl group at the 6-position.

Uniqueness

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

29181-69-9

Molecular Formula

C5H5F3N4

Molecular Weight

178.12 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H5F3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12)

InChI Key

JTQYLAFRKZQYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)C(F)(F)F

Origin of Product

United States

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